molecular formula C19H26N6O B5567584 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B5567584
M. Wt: 354.4 g/mol
InChI Key: ZKAVFOUOLLOOOA-UHFFFAOYSA-N
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Description

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.21680947 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Mallesha et al. (2012) involved the synthesis of new derivatives related to the compound , which were then evaluated for their antiproliferative effects against human cancer cell lines using the MTT assay method. Certain compounds in this series, particularly 6d, 6e, and 6i, showed promising activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Heterocyclic Synthesis

Ho and Suen (2013) reported the synthesis of novel derivatives incorporating a pyrimidine moiety through intramolecular cyclization. This research contributes to the understanding of the chemical properties and potential applications of pyrimidine derivatives in medicinal chemistry (Ho & Suen, 2013).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This research highlights the therapeutic potential of these derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Analysis and Inactivation Studies

Livezey et al. (2012) conducted a molecular analysis on the inactivation of human CYP2D6 by certain inactivators, including compounds with structural similarities to the compound of interest. This study provides insights into the interaction between such compounds and the CYP2D6 enzyme, which is crucial for understanding potential drug interactions (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).

Properties

IUPAC Name

cyclopentyl-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14-15(2)25(13-22-14)18-11-17(20-12-21-18)23-7-9-24(10-8-23)19(26)16-5-3-4-6-16/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVFOUOLLOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.